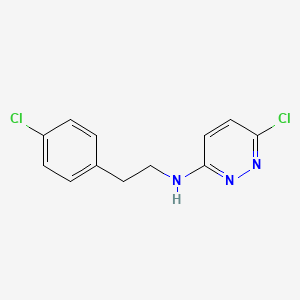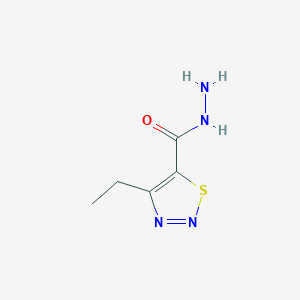
4-Ethyl-1,2,3-thiadiazole-5-carbohydrazide
Overview
Description
4-Ethyl-1,2,3-thiadiazole-5-carbohydrazide (ETC) is a widely used chemical compound in scientific research. It has been used in a variety of experiments, ranging from biochemical and physiological studies to drug synthesis and development. ETC has a wide range of applications, including the synthesis of drugs, the study of enzyme activity, and the development of new materials.
Scientific Research Applications
Synthesis and Biological Activities
- Heterocyclic Compound Synthesis : The compound serves as a precursor in synthesizing various heterocyclic compounds, such as pyrazoles, isoxazoles, and thiadiazoles, with potential antiviral and cytotoxic activities. For instance, derivatives synthesized from this compound have shown significant activity against Herpes simplex virus type-1 (HSV-1) (Dawood et al., 2011).
- Antimicrobial and Anticancer Agents : Compounds derived from 4-Ethyl-1,2,3-thiadiazole-5-carbohydrazide exhibit antimicrobial and anticancer properties. Microwave-assisted synthesis of hybrid molecules containing this backbone has yielded compounds with notable antimicrobial, anti-lipase, and antiurease activities (Başoğlu et al., 2013).
- Molecular Docking Studies : Novel triazole derivatives incorporating the thiadiazole moiety have been synthesized and assessed for antioxidant activities, demonstrating the potential for cancer inhibitory activity through molecular docking studies (Özil et al., 2020).
Chemical Synthesis Applications
- Synthetic Methodologies : Research has explored the synthesis of novel thiadiazole derivatives using microwave irradiation, highlighting efficient and environmentally friendly synthetic routes. This method emphasizes high yields and simple work-up procedures (Zhai et al., 2015).
- Ring Transformation Studies : Studies on the transformation and ring-opening reactions of thiadiazole derivatives under the action of bases have provided insights into synthetic pathways for creating new heterocyclic compounds with potential applications in material science and pharmaceuticals (Remizov et al., 2019).
Mechanism of Action
Target of Action
Similar compounds have shown potential antimicrobial effects, mainly against gram-positive bacteria .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes that inhibit the growth of the bacteria .
Biochemical Pathways
It is known that similar compounds can interfere with essential biochemical processes in bacteria, leading to their death .
Result of Action
Similar compounds have shown to inhibit the growth of bacteria, indicating a potential antimicrobial effect .
Biochemical Analysis
Biochemical Properties
4-Ethyl-1,2,3-thiadiazole-5-carbohydrazide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial activity, particularly against Gram-positive bacteria . The interaction of this compound with bacterial enzymes disrupts their normal function, leading to the inhibition of bacterial growth. Additionally, this compound has been found to interact with hydrazide-hydrazones, which are known for their antimicrobial properties . The nature of these interactions involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound-enzyme complex and enhance its bioactivity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound exhibits cytotoxic activity, reducing cell viability and inducing apoptosis . The compound’s impact on cell signaling pathways involves the inhibition of key enzymes and proteins that regulate cell proliferation and survival. Furthermore, this compound affects gene expression by modulating the transcription of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to bacterial enzymes, forming stable complexes that inhibit their activity . This inhibition disrupts essential biochemical pathways, leading to the death of bacterial cells. Additionally, the compound interacts with cellular proteins involved in apoptosis, promoting programmed cell death in cancer cells . The changes in gene expression induced by this compound further enhance its cytotoxic effects, making it a potent anticancer agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its bioactivity over extended periods . Prolonged exposure to this compound can lead to the degradation of cellular components and the induction of oxidative stress. Long-term effects observed in in vitro and in vivo studies include sustained inhibition of cell proliferation and increased apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits antimicrobial and anticancer activity without significant toxicity . At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects observed in these studies indicate that there is a narrow therapeutic window for the safe and effective use of this compound. Careful dosage optimization is essential to maximize its therapeutic benefits while minimizing potential toxic effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The metabolic products of this compound are further processed by conjugation reactions, leading to their excretion in urine. The interaction of this compound with metabolic enzymes can affect metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . Additionally, this compound can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals. The localization of this compound within subcellular compartments influences its bioactivity and determines its specific effects on cellular function.
properties
IUPAC Name |
4-ethylthiadiazole-5-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4OS/c1-2-3-4(5(10)7-6)11-9-8-3/h2,6H2,1H3,(H,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQQTJHBRXMKQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SN=N1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



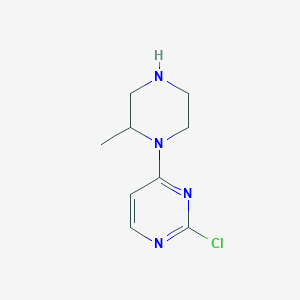
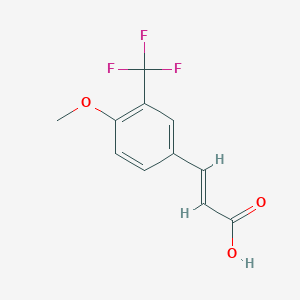
![2-[3-(hydroxymethyl)piperidin-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B1465295.png)
![{3-[(Methylsulfanyl)methyl]phenyl}methanamine](/img/structure/B1465296.png)
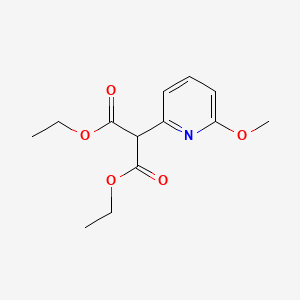
![1-Methyl-3-[4-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B1465298.png)
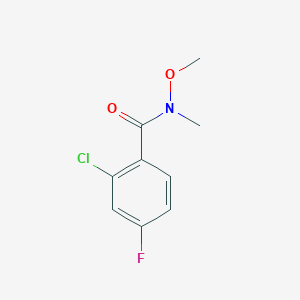

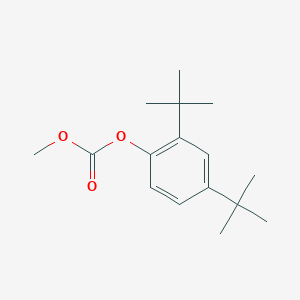

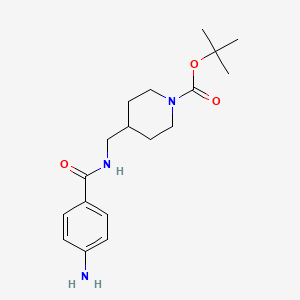
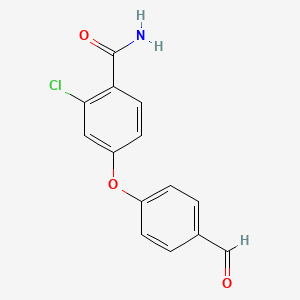
![4-[(2,2-Dimethyl-propionylamino)-methyl]-benzylamine](/img/structure/B1465312.png)
